molecular formula C6H2Cl2F3NO2S B1425498 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride CAS No. 1208081-79-1

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride

Cat. No.: B1425498
CAS No.: 1208081-79-1
M. Wt: 280.05 g/mol
InChI Key: PKOSYNUDTZKZAU-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. It is widely used in various chemical reactions and has significant applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield 2-Chloro-5-trifluoromethyl-pyridine . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride in the presence of a catalyst such as CrO-Al. The reaction is carried out at a temperature of around 300°C, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions with the use of palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a key intermediate in the production of various biologically active compounds .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOSYNUDTZKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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